N-butyl-2-(4-fluorophenyl)acetamide
Description
N-Butyl-2-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group attached to the α-carbon of the acetamide backbone and an N-butyl chain on the amide nitrogen.
Properties
IUPAC Name |
N-butyl-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-2-3-8-14-12(15)9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJYAZPLSQHUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with butyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the carbonyl carbon of butyl chloroacetate, resulting in the formation of the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-butyl-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Chloro vs. Hydroxy Groups: In , the 3-chloro-4-hydroxyphenyl derivative exhibits inhibitory activity against 17β-HSD2, suggesting that electron-withdrawing groups (Cl) and hydrogen-bond donors (OH) synergize for enzyme interaction. The target’s 4-fluoro group may lack this dual effect but offers improved metabolic resistance . Quinazoline Hybrids: The sulfanyl-quinazoline derivative () introduces a heterocyclic system, likely enhancing interactions with enzymatic active sites through aromatic stacking or hydrogen bonding .
- Side Chain Modifications: Butyl Chain: The N-butyl group in the target compound and its analogs (e.g., ) facilitates hydrophobic interactions with protein pockets, as demonstrated in 17β-HSD2 inhibition studies. Longer or branched chains (e.g., phenethyl in ) further enhance activity but may reduce solubility . Phenoxy vs.
- Functional Group Additions: Acryloyloxy-imino Group: This moiety () enables polymerization, directing applications toward materials science (e.g., coatings, hydrogels) rather than therapeutic use .
Structure-Activity Relationship (SAR) Trends
- Hydrophobic Interactions : Increasing alkyl chain length (e.g., butyl to phenethyl) correlates with enhanced enzyme inhibition, as seen in .
- Chloro and nitro groups () offer stronger electron-withdrawing effects but may reduce metabolic stability .
- Hybrid Systems : Quinazoline () or chromen () moieties expand π-π stacking capabilities, favoring interactions with biological targets .
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